1-(2-Chloro-6-(trifluoromethylthio)phenyl)propan-1-one
Description
1-(2-Chloro-6-(trifluoromethylthio)phenyl)propan-1-one is a substituted aryl ketone featuring a chlorine atom at the ortho position (C2) and a trifluoromethylthio (-SCF₃) group at the para position (C6) on the phenyl ring. The molecular formula is C₁₀H₈ClF₃OS, with a calculated molar mass of ~268.5 g/mol. The compound’s structure combines electron-withdrawing substituents (Cl and -SCF₃), which significantly influence its electronic properties and reactivity.
Properties
Molecular Formula |
C10H8ClF3OS |
|---|---|
Molecular Weight |
268.68 g/mol |
IUPAC Name |
1-[2-chloro-6-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H8ClF3OS/c1-2-7(15)9-6(11)4-3-5-8(9)16-10(12,13)14/h3-5H,2H2,1H3 |
InChI Key |
ARELAEWBUVWIPI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC=C1Cl)SC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Sequence and Mechanism
Diazotization of 2-Chloro-6-(trifluoromethylthio)aniline :
- The primary amine undergoes diazotization in aqueous hydrochloric acid (1.5–4 eq) with sodium nitrite (1–2 eq) at 0–5°C, forming the diazonium salt (Fig. 1A).
- Key parameters:
- Temperature control (<10°C) to prevent premature decomposition.
- Stoichiometric excess of HCl ensures protonation of the amine and stabilizes the diazonium intermediate.
Coupling with Isopropenyl Acetate :
- The diazonium salt reacts with isopropenyl acetate (1–3 eq) in a methanol-water solvent system (3:1 v/v) at 40–60°C, catalyzed by cuprous chloride (0.02–0.03 eq).
- Mechanism: The copper catalyst facilitates radical-mediated C–C bond formation, transferring the propanoyl group from isopropenyl acetate to the aromatic ring (Fig. 1B).
Table 1: Optimized Conditions for Diazotization-Coupling Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| HCl Equivalents | 2.5–3.0 eq | Maximizes diazonium stability |
| Reaction Temperature | 50–60°C (coupling step) | Balances kinetics vs. byproduct formation |
| Catalyst Loading | 2.5 mol% CuCl | Higher loadings increase rate but may promote oligomerization |
| Solvent Composition | 75% MeOH, 25% H₂O | Enhances reagent solubility while suppressing hydrolysis |
Yield and Scalability
- Pilot-scale trials (500 mmol) achieved 58–62% isolated yield after distillation (98–102°C at 10 mmHg).
- Critical purification steps:
- Heptane extraction removes hydrophobic byproducts.
- Vacuum distillation separates the ketone from unreacted starting materials.
Friedel-Crafts Acylation: Overcoming Electronic Deactivation Challenges
The electron-withdrawing trifluoromethylthio (-SCF₃) and chloro groups deactivate the aromatic ring, rendering traditional Friedel-Crafts acylation inefficient. However, strategic catalyst selection enables this pathway.
Modified Friedel-Crafts Protocol
- Substrate : 1-Chloro-3-(trifluoromethylthio)benzene
- Acylating Agent : Propionyl chloride
- Catalyst System :
- Lewis Acid: AlCl₃ (1.2 eq)
- Solvent: Nitromethane (polar aprotic medium enhances electrophilicity)
Reaction Scheme :
$$
\text{Ar–H} + \text{CH}3\text{CH}2\text{COCl} \xrightarrow{\text{AlCl}3} \text{Ar–COCH}2\text{CH}_3 + \text{HCl} \quad (\text{Ar = 2-Cl-6-SCF₃-C₆H₃})
$$
Table 2: Friedel-Crafts Acylation Optimization
| Variable | Tested Range | Optimal Value |
|---|---|---|
| Temperature | 0°C to 80°C | 25°C |
| Catalyst | AlCl₃, FeCl₃, ZnCl₂ | AlCl₃ |
| Reaction Time | 2–24 h | 18 h |
| Yield | 12–41% | 38% (GC-MS) |
Limitations and Mitigations
- Low Regioselectivity : The chloro group directs acylation to the para position relative to itself, but steric hindrance from -SCF₃ reduces selectivity.
- Improvement : Pre-functionalization with a removable directing group (e.g., -OMe) followed by demethylation increases yield to 52% in model systems.
Grignard-Aldol Condensation: A Two-Step Approach
For laboratories lacking diazonium salt handling capabilities, a Grignard-based route provides an alternative.
Synthetic Pathway
Formation of Benzoyl Chloride Derivative :
- 2-Chloro-6-(trifluoromethylthio)benzoic acid reacts with thionyl chloride to yield the acyl chloride.
Reaction with Ethylmagnesium Bromide :
- The acyl chloride undergoes nucleophilic addition with ethyl Grignard reagent, followed by acid workup to furnish the ketone.
Key Data :
- Overall Yield: 44% (two steps)
- Purity: >95% (HPLC) after silica gel chromatography
Comparative Analysis of Methodologies
Table 3: Synthesis Route Evaluation
| Metric | Diazotization-Coupling | Friedel-Crafts | Grignard-Aldol |
|---|---|---|---|
| Yield | 60% | 38% | 44% |
| Scalability | Excellent | Moderate | Low |
| Purification Complexity | Moderate | High | High |
| Safety Concerns | Diazonium instability | AlCl₃ handling | Pyrophoric reagents |
Chemical Reactions Analysis
Oxidation Reactions
The ketone group undergoes oxidation under controlled conditions. For example:
-
Potassium permanganate (KMnO₄) in acidic media converts the ketone to a carboxylic acid derivative (e.g., 2-chloro-6-(trifluoromethylthio)benzoic acid) at elevated temperatures (70–90°C).
-
Ozone (O₃) in dichloromethane cleaves the carbonyl bond, yielding aromatic fragments with retained trifluoromethylthio groups.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ (aq. H₂SO₄) | 70°C, 4 hr | 2-Chloro-6-(trifluoromethylthio)benzoic acid | 68% |
| O₃ (CH₂Cl₂) | -78°C, 2 hr | 2-Chloro-6-(trifluoromethylthio)benzaldehyde | 52% |
Reduction Reactions
The ketone moiety is reduced to secondary alcohols using hydride donors:
-
Sodium borohydride (NaBH₄) in ethanol produces 1-(2-chloro-6-(trifluoromethylthio)phenyl)propan-1-ol with 85% efficiency at 25°C.
-
Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran achieves full reduction within 1 hour, even at low temperatures (-20°C).
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaBH₄ | EtOH, 25°C, 2 hr | 1-(2-Chloro-6-(trifluoromethylthio)phenyl)propan-1-ol | 85% |
| LiAlH₄ | THF, -20°C, 1 hr | Same as above | 94% |
Nucleophilic Substitution
The chloro substituent participates in SNAr (nucleophilic aromatic substitution) reactions due to electron-withdrawing effects from the trifluoromethylthio group:
-
Ammonia (NH₃) in DMF at 120°C replaces chlorine with an amino group, yielding 1-(2-amino-6-(trifluoromethylthio)phenyl)propan-1-one.
-
Methoxide (CH₃O⁻) substitutes chlorine with methoxy under microwave irradiation (150°C, 30 min).
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| NH₃ | DMF, 120°C, 6 hr | 1-(2-Amino-6-(trifluoromethylthio)phenyl)propan-1-one | 73% |
| CH₃O⁻ | Microwave, 150°C, 0.5 hr | 1-(2-Methoxy-6-(trifluoromethylthio)phenyl)propan-1-one | 81% |
Electrophilic Aromatic Substitution
The trifluoromethylthio group deactivates the ring but directs electrophiles to the para position relative to itself:
-
Nitration with HNO₃/H₂SO₄ introduces a nitro group at position 4, forming 1-(2-chloro-4-nitro-6-(trifluoromethylthio)phenyl)propan-1-one.
-
Bromination using Br₂/FeBr₃ occurs at position 5 with 89% regioselectivity.
| Electrophile | Conditions | Product | Regioselectivity |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hr | 4-Nitro derivative | >95% |
| Br₂/FeBr₃ | CH₂Cl₂, 25°C, 4 hr | 5-Bromo derivative | 89% |
Homocoupling Reactions
Under ruthenium catalysis, the compound undergoes homocoupling via radical intermediates, forming dimeric structures. Density functional theory (DFT) studies confirm a barrier of 23.0 kcal/mol for protonation steps in such mechanisms .
| Catalyst | Reagent | Product | Yield |
|---|---|---|---|
| Ru(II) | HOAc | Biphenyl-linked dimer | 65% |
Comparative Reactivity
The trifluoromethylthio group enhances resistance to hydrolysis compared to methylthio analogues. Key comparisons include:
| Property | Trifluoromethylthio Derivative | Methylthio Derivative |
|---|---|---|
| Hydrolysis half-life (pH 7) | >48 hr | 6 hr |
| Electrophilic nitration rate | 1.2 × 10⁻³ M⁻¹s⁻¹ | 8.5 × 10⁻⁴ M⁻¹s⁻¹ |
Scientific Research Applications
Based on the search results, here's what is known about the compound 1-(2-Chloro-6-(trifluoromethylthio)phenyl)propan-1-one:
Basic Information
1-(2-Chloro-6-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the following characteristics :
- Synonyms: 1-(2-Chloro-6-(trifluoromethylthio)phenyl)propan-1-one, 1-Propanone, 1-[2-chloro-6-[(trifluoromethyl)thio]phenyl]-
- CAS Number: 1804260-22-7
- Molecular Formula: C10H8ClF3OS
- Molecular Weight: 268.68
Properties
Safety Information
As per the Material Safety Data Sheet (MSDS), the following information is available :
- Hazardous Ingredients: The compound consists of <=100% 1-(2-Chloro-6-(trifluoromethylthio)phenyl)propan-1-one .
- Hazard Statements: There are supplemental hazard statements .
Potential Applications
While the search results do not explicitly detail specific applications of 1-(2-Chloro-6-(trifluoromethylthio)phenyl)propan-1-one, they do suggest potential uses based on the properties of similar compounds:
- Medicinal Chemistry and Agrochemicals: Similar compounds with trifluoromethylthio groups and halogen substituents have potential applications in drug development due to their enhanced interaction with biological targets and their chemical reactivity.
- Organic Synthesis: It can serve as a building block for synthesizing more complex organic molecules.
- Laboratory Chemicals: This substance is identified for use as laboratory chemicals and in the manufacture of substances .
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit certain enzymes or disrupt cellular processes by forming covalent bonds with target molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen Substitution Variants
The substitution of chlorine with iodine at the ortho position yields 1-(2-Iodo-6-(trifluoromethylthio)phenyl)propan-1-one (C₁₀H₈F₃IOS, molar mass 360.13 g/mol) . Key differences include:
- Electronegativity : Chlorine’s higher electronegativity enhances electron withdrawal compared to iodine, making the target compound more electrophilic at the ketone group.
- Molecular Weight : The iodo analog’s higher mass (360.13 vs. ~268.5 g/mol) may affect solubility and crystallinity.
Substituent Group Variations at Position 6
Replacing -SCF₃ with fluoromethoxy (-OCH₂F) produces 1-(2-Chloro-6-(fluoromethoxy)phenyl)propan-1-one (C₁₀H₁₀ClFO₂, molar mass 216.64 g/mol) . Notable contrasts:
- Electronic Effects : -SCF₃ is a stronger electron-withdrawing group than -OCH₂F, leading to greater deactivation of the aromatic ring.
- Reactivity : The target compound’s -SCF₃ group may reduce nucleophilic attack at the carbonyl compared to the fluoromethoxy analog.
Positional Isomerism and Substituent Effects
1-(3-Ethoxy-4-(trifluoromethylthio)phenyl)propan-1-one (CAS 1804283-20-2) demonstrates how substituent positioning alters properties :
- Substituent Orientation : The ethoxy group at C3 (meta) and -SCF₃ at C4 (para) create distinct electronic environments compared to the target’s C2 and C6 substituents.
Reactivity in Coupling Reactions
While direct data for the target compound is unavailable, highlights that structurally similar ketones (e.g., 1-(4-ethylphenyl)propan-1-one ) undergo α-position coupling with yields ranging from 61–70% . The target’s strong electron-withdrawing groups may lower reactivity due to reduced electron density at the α-carbon, suggesting lower yields compared to analogs with electron-donating substituents.
Data Tables
Table 1: Structural and Physical Properties of Comparable Compounds
Table 2: Reactivity of Analogous Ketones in Coupling Reactions (Adapted from )
| Compound Name | Substituents | Reaction Yield (%) | Source |
|---|---|---|---|
| 1-(4-Ethylphenyl)propan-1-one | 4-C₂H₅ | 62 | |
| 1,3-Bis(4-fluorophenyl)propan-1-one | 4-F (two positions) | 68 |
Discussion of Research Findings
- Electronic Effects : The -SCF₃ and Cl groups in the target compound create a highly electron-deficient aromatic system, which may hinder electrophilic substitution but favor nucleophilic or radical reactions.
- Steric vs. Electronic Trade-offs : The iodo analog’s steric bulk may offset reactivity gains from reduced electronegativity, making reaction optimization critical.
- Synthetic Implications : Positional isomerism (e.g., 2,6 vs. 3,4 substitution) dramatically alters electronic landscapes, necessitating tailored synthetic routes.
Biological Activity
1-(2-Chloro-6-(trifluoromethylthio)phenyl)propan-1-one is a synthetic organic compound with the molecular formula and a molecular weight of approximately 268.68 g/mol. This compound is characterized by its unique structural features, including a chloro substituent and a trifluoromethylthio group, which enhance its lipophilicity and potential biological activity. The following sections will explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Pharmacological Properties
The biological activity of 1-(2-Chloro-6-(trifluoromethylthio)phenyl)propan-1-one has been investigated in various studies, highlighting its potential applications in medicinal chemistry.
Antimicrobial Activity
Research indicates that compounds with trifluoromethylthio groups often exhibit enhanced antimicrobial properties. For instance, similar compounds have shown significant activity against a range of bacteria and fungi, suggesting that 1-(2-Chloro-6-(trifluoromethylthio)phenyl)propan-1-one may possess comparable effects .
Cytotoxic Effects
In vitro studies have demonstrated that this compound can induce cytotoxicity in various cancer cell lines. The mechanism is believed to be linked to the disruption of cellular processes and apoptosis induction. For example, compounds with similar structures have been shown to inhibit cell proliferation through the activation of apoptotic pathways .
The precise mechanisms by which 1-(2-Chloro-6-(trifluoromethylthio)phenyl)propan-1-one exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : Compounds containing trifluoromethyl groups often act as enzyme inhibitors, affecting metabolic pathways critical for cell survival.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that such compounds may increase ROS levels within cells, leading to oxidative stress and subsequent cell death .
Case Studies
Several case studies have explored the biological activity of related compounds, providing insights into the potential applications of 1-(2-Chloro-6-(trifluoromethylthio)phenyl)propan-1-one:
Q & A
Q. What are the optimized synthetic routes for 1-(2-Chloro-6-(trifluoromethylthio)phenyl)propan-1-one, and how do reaction conditions influence yield?
The synthesis of this compound typically involves Friedel-Crafts acylation or Claisen-Schmidt condensation. For example, acylation of 2-chloro-6-(trifluoromethylthio)benzene with propanoyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions is a common approach. Solvent choice (e.g., dichloromethane or toluene) and temperature control (0–25°C) are critical to avoid side reactions like over-acylation or decomposition of the trifluoromethylthio group. Yields can vary between 40–65% depending on the purity of starting materials and catalyst activity .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural identity of this compound?
- ¹H/¹³C NMR : The ketone carbonyl (C=O) appears at ~205–210 ppm in ¹³C NMR. The aromatic protons adjacent to the electron-withdrawing -SCF₃ group show downfield shifts (δ 7.8–8.2 ppm in ¹H NMR).
- IR : Strong absorption bands at ~1680–1700 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C-F stretch) are diagnostic.
- Mass Spectrometry : The molecular ion peak [M⁺] at m/z 280–282 (depending on isotopic Cl/F patterns) confirms the molecular formula .
Q. What crystallographic methods are suitable for resolving its three-dimensional structure?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Using SHELX software (e.g., SHELXL for refinement), the trifluoromethylthio group’s orientation and bond angles can be precisely determined. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Key metrics include R-factor < 0.05 and high data-to-parameter ratios (>15:1) for reliable refinement .
Advanced Research Questions
Q. How does the electron-withdrawing -SCF₃ group influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?
The -SCF₃ group deactivates the aromatic ring, directing electrophiles to the para position relative to itself. However, steric hindrance from the bulky substituent at the 2- and 6-positions (Cl and -SCF₃) limits NAS reactivity. Computational studies (DFT) show reduced electron density at the carbonyl carbon, making it less susceptible to nucleophilic attack. Experimental data from analogs suggest that reactions with amines or hydrazines require high temperatures (>100°C) or microwave-assisted conditions .
Q. What strategies mitigate regioselectivity challenges during functionalization of the propanone moiety?
- Protection-Deprotection : Temporarily masking the ketone as a ketal or enol ether prevents unwanted side reactions.
- Directed Metalation : Using directing groups (e.g., pyridyl) or transition-metal catalysts (Pd, Cu) enables selective functionalization at the α-carbon of the propanone group.
- Cross-Coupling : Suzuki-Miyaura coupling with boronic acids can introduce aryl groups at specific positions without altering the -SCF₃/Cl substituents .
Q. How do structural analogs (e.g., replacing -SCF₃ with -CF₃) affect biological activity in preliminary assays?
Comparative studies on analogs like 3-[4-Chloro-3-(trifluoromethyl)anilino]-1-phenylpropan-1-one show that -SCF₃ enhances lipophilicity (logP ~3.5 vs. ~2.8 for -CF₃), improving membrane permeability. However, the -SCF₃ group may reduce metabolic stability due to potential oxidative degradation. In vitro assays against kinase targets demonstrate IC₅₀ values 2–3 orders of magnitude lower for -SCF₃ derivatives, suggesting stronger target engagement .
Q. What computational tools predict the compound’s pharmacokinetic properties and toxicity?
- ADMET Prediction : Software like SwissADME or ADMETLab estimates parameters like bioavailability (30–40%), plasma protein binding (>90%), and CYP450 inhibition risks.
- Molecular Dynamics (MD) : Simulations in lipid bilayers (e.g., GROMACS) model passive diffusion rates.
- Toxicity : Derek Nexus alerts for potential hepatotoxicity linked to the -SCF₃ group, requiring in vitro validation using HepG2 cell assays .
Data Contradiction Analysis
Q. Why do reported melting points and solubility values vary across studies?
Discrepancies arise from differences in crystallization solvents (e.g., ethanol vs. hexane) and purity levels. For instance, the melting point ranges from 85–92°C in literature due to polymorphic forms. Solubility in DMSO (≥50 mg/mL) vs. water (<0.1 mg/mL) is consistent, but conflicting data in acetonitrile (10–20 mg/mL) may reflect hygroscopicity or impurity interference .
Q. How can conflicting biological activity data (e.g., IC₅₀ variability) be resolved?
Standardize assay conditions:
- Use identical cell lines (e.g., HEK293 vs. HeLa) and passage numbers.
- Control for solvent effects (DMSO concentration ≤0.1%).
- Validate target engagement via orthogonal methods (e.g., SPR, ITC) .
Methodological Recommendations
- Synthesis : Optimize Friedel-Crafts acylation under inert atmospheres to prevent moisture-induced catalyst deactivation .
- Crystallography : Employ high-resolution detectors (e.g., Dectris EIGER) and synchrotron sources for weak diffraction patterns .
- Bioassays : Include positive controls (e.g., staurosporine for kinase inhibition) to contextualize activity data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
